3-Methoxy-1,2-thiazole-5-sulfonyl chloride
Description
Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. bohrium.comglobalresearchonline.netsysrevpharm.org Its prevalence in a wide array of biologically active compounds underscores its importance as a privileged scaffold. bohrium.comsysrevpharm.org Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.gov The structural rigidity and potential for diverse substitution patterns on the thiazole ring allow for the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles. analis.com.my The aromatic nature of the thiazole ring also contributes to its stability and allows for various chemical modifications. nih.gov
The Role of Sulfonyl Chloride Functionality in Synthetic Chemistry
The sulfonyl chloride group (-SO₂Cl) is a highly versatile functional group in organic synthesis, primarily serving as a precursor to sulfonamides. iaea.org Sulfonamides are a critical class of compounds in pharmaceuticals, famously known for their antibacterial activity. The reactivity of the sulfonyl chloride group allows for its efficient reaction with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. evitachem.com This reactivity is fundamental in building complex molecules and is widely employed in both medicinal and agrochemical research. researchgate.net Beyond sulfonamide formation, sulfonyl chlorides can participate in various other transformations, making them valuable intermediates in the synthesis of diverse chemical entities. organic-chemistry.orgresearchgate.net
Structural and Mechanistic Considerations of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride within the Class of Heterocyclic Sulfonyl Chlorides
While specific research on this compound is limited in publicly available literature, its structural features suggest specific reactivity patterns based on the general principles of heterocyclic sulfonyl chlorides. The 1,2-thiazole (isothiazole) ring system, combined with a methoxy (B1213986) group at the 3-position and a sulfonyl chloride at the 5-position, presents a unique electronic and steric environment.
The electron-withdrawing nature of the sulfonyl chloride group at the C5 position, coupled with the electronegativity of the nitrogen and sulfur atoms in the ring, influences the electron density distribution of the isothiazole (B42339) core. The methoxy group at the C3 position, being an electron-donating group, can modulate this electronic landscape. This substitution pattern is expected to influence the reactivity of the sulfonyl chloride group and the isothiazole ring itself. For instance, nucleophilic attack on the sulfonyl chloride is a primary reaction pathway, leading to the formation of corresponding sulfonamides. evitachem.com
Table 1: Structural and Predicted Properties of Related Thiazole Sulfonyl Chlorides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| 3-Methylisothiazole-5-sulfonyl chloride | C₄H₄ClNO₂S₂ | 197.66 | 1.7 |
| 2-Propanamido-1,3-thiazole-5-sulfonyl chloride | C₇H₈ClN₂O₂S₂ | 268.74 | Not Available |
The reactivity of the isothiazole ring itself is also a key consideration. The positions on the ring are susceptible to various electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents. pharmaguideline.com The presence of the methoxy and sulfonyl chloride groups will direct incoming reagents to specific positions on the ring, allowing for further functionalization.
Overview of Research Trajectories for Novel Thiazole Sulfonyl Chloride Architectures
Current research in the field of thiazole chemistry is focused on the development of novel synthetic methodologies to access diverse thiazole derivatives. analis.com.my For thiazole sulfonyl chlorides, research is likely to be directed towards several key areas. Firstly, the development of efficient and scalable synthetic routes to novel substituted thiazole sulfonyl chlorides is crucial for their broader application. researchgate.netorganic-chemistry.org This includes exploring new catalytic systems and reaction conditions to improve yields and substrate scope.
Secondly, a deeper investigation into the reactivity of these compounds is needed. nih.gov Understanding the intricate details of their reaction mechanisms will enable chemists to utilize them more effectively in the synthesis of complex target molecules. pharmaguideline.com Finally, the exploration of the biological activities of the resulting sulfonamide derivatives and other products derived from thiazole sulfonyl chlorides remains a major driving force in this area of research. bohrium.comiaea.orgresearchgate.net The unique combination of the thiazole scaffold and the sulfonamide linkage holds significant promise for the discovery of new therapeutic agents and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPBFOPYGWNPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 1,2 Thiazole 5 Sulfonyl Chloride and Analogues
Green Chemistry Principles in Sulfonyl Chloride Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact, reduce waste, and enhance safety. rsc.org These principles are increasingly being applied to the synthesis of sulfonyl chlorides.
To circumvent the use of potentially toxic and costly transition metals like copper, metal-free approaches for sulfonyl chloride synthesis have been developed. rsc.org One prominent strategy involves visible-light photoredox catalysis using heterogeneous, metal-free photocatalysts such as potassium poly(heptazine imide) (K-PHI). acs.org This method can produce sulfonyl chlorides from arenediazonium salts under mild conditions (room temperature, visible light) with good yields and high tolerance for various functional groups. nih.govacs.org Other metal-free methods include the iodine-catalyzed oxidative coupling of sulfonyl hydrazides and amines to form sulfonamides, bypassing the sulfonyl chloride intermediate. researchgate.net Additionally, chemo- and regioselective syntheses of quinoline (B57606) C3-sulfonate esters and C4-chlorides have been achieved under metal-free conditions using sulfonyl chlorides in a dual role for both sulfonylation and chlorination. rsc.org
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents like chlorine gas (Cl₂), chlorosulfonic acid (ClSO₃H), or phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net Green alternatives focus on safer, more environmentally benign reagents.
Hydrogen peroxide (H₂O₂), which produces water as its only byproduct, has been used as an efficient oxidant for the direct conversion of thiols and disulfides into sulfonyl chlorides, often in the presence of a catalyst like zirconium tetrachloride or in combination with thionyl chloride (SOCl₂). organic-chemistry.org Another approach utilizes oxygen (O₂) as the terminal oxidant in a metal-free system, with ammonium (B1175870) nitrate (B79036) serving as a source of nitrogen oxides (NO/NO₂) to facilitate a redox-catalytic cycle for converting thiols to sulfonyl chlorides. rsc.org
For the halogen source, N-chlorosuccinimide (NCS) is a commonly used solid reagent that is safer to handle than chlorine gas. researchgate.netorganic-chemistry.orgnih.gov It can be used for the oxidative chlorination of various sulfur-containing starting materials, including thiols, disulfides, and S-alkyl isothiourea salts. researchgate.netorganic-chemistry.org Other alternatives include sodium hypochlorite (B82951) (bleach) and sodium chlorite (B76162) (NaClO₂), which are readily available and relatively safe. organic-chemistry.orgrsc.org
Table 2: Examples of Environmentally Benign Reagents in Sulfonyl Chloride Synthesis
| Reagent Type | Traditional Reagent | Green Alternative(s) | Starting Material(s) |
| Oxidant | Chlorine (Cl₂) | Hydrogen peroxide (H₂O₂), Oxygen (O₂) rsc.orgorganic-chemistry.org | Thiols, Disulfides |
| Halogen Source | Chlorosulfonic acid (ClSO₃H) | N-Chlorosuccinimide (NCS), Sodium hypochlorite (NaOCl) researchgate.netorganic-chemistry.org | Thiols, S-alkyl isothiourea salts |
| Chlorinating Agent | Phosphorus pentachloride (PCl₅) | Thionyl chloride (SOCl₂), Cyanuric chloride researchgate.net | Sulfonic acids |
Atom Economy and Process Efficiency in Thiazole (B1198619) Sulfonyl Chloride Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts. primescholars.com
Strategies for Constructing the 1,2-Thiazole Ring System
Common strategies include:
(3+2)-Heterocyclization: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. For example, 4-arylisothiazoles can be synthesized by reacting α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). thieme-connect.com
(4+1)-Heterocyclization: In this strategy, a four-atom chain containing the requisite nitrogen and carbon atoms reacts with a sulfur source to close the ring. thieme-connect.com
Intramolecular Cyclization: This is one of the most common methods, where a linear precursor containing all the necessary atoms undergoes cyclization. A classic example is the cyclization of β-ketonitriles or related compounds with a sulfurating and aminating agent. thieme-connect.comresearchgate.net
Recent synthetic developments have focused on creating functionalized thiazole and isothiazole (B42339) rings under mild and efficient conditions. For example, new protocols for synthesizing 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides with ammonium acetate (B1210297) under metal-free conditions have been reported. thieme-connect.com The synthesis of thiazole derivatives through cascade or domino protocols, where multiple bond-forming events occur sequentially in one pot, has also gained attention for its efficiency. rsc.org The specific substitution pattern on the 1,2-thiazole ring, such as the 3-methoxy group, is typically introduced either by using a appropriately substituted precursor in the cyclization step or by functionalizing the parent ring after its formation.
Cyclization Reactions for Thiazole Formation
The formation of the isothiazole ring often proceeds through the cyclization of open-chain precursors containing the requisite nitrogen, sulfur, and carbon atoms. These reactions are designed to strategically form the heterocyclic ring with desired substituents.
One prominent method involves the intramolecular cyclization of precursors like 3-aminopropenethiones. thieme-connect.com Oxidative cyclization of these compounds can lead to the formation of the isothiazole ring. thieme-connect.com Another approach is (3+2)-heterocyclization, which involves the reaction between a three-atom fragment and a two-atom fragment to construct the five-membered ring. thieme-connect.com For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate to yield 4-arylisothiazoles. thieme-connect.com
A modified Gewald reaction represents another route, where the outcome—yielding either a thiazole or a thiophene—is determined by the substitution on the α-carbon of the nitrile precursor. nih.gov Specifically, substrates with an α-methine group adjacent to the nitrile tend to form 2-substituted thiazoles, using a precursor like 1,4-dithiane-2,5-diol (B140307) as a source for 2-mercaptoacetaldehyde. nih.gov The Hantzsch thiazole synthesis and its modifications are also classical and important methods for producing thiazole rings, typically by reacting haloketones with thioamides. nih.govgoogle.com
The table below summarizes various cyclization strategies for forming thiazole and isothiazole rings.
| Methodology | Precursors | Product Type | Key Features |
| Intramolecular Cyclization | 3-Aminopropenethiones | Isothiazoles | Involves oxidative conditions to close the ring. thieme-connect.com |
| (3+2)-Heterocyclization | α,β-Unsaturated aldehydes, Ammonium thiocyanate | 4-Arylisothiazoles | Constructs the ring from two separate fragments. thieme-connect.com |
| Modified Gewald Reaction | α-Methine nitriles, 1,4-Dithiane-2,5-diol | 2-Substituted thiazoles | Selectivity is controlled by the substitution on the nitrile precursor. nih.gov |
| Hantzsch Synthesis | α-Haloketones, Thioamides/Thiourea | Substituted thiazoles | A widely used, classical method for thiazole ring formation. nih.govgoogle.com |
| Cook–Heilbron Synthesis | α-Aminonitriles, Carbon disulfide/Dithioacids | 5-Aminothiazoles | A method specifically for synthesizing 5-aminothiazole derivatives. pharmaguideline.com |
Ring Transformation Methodologies
Ring transformation provides an alternative pathway to the isothiazole scaffold, where a pre-existing heterocyclic ring is chemically converted into the desired thiazole structure. This approach can be advantageous when the starting heterocycle is readily available.
A notable example involves the synthesis of an isothiazole ring from a 1,2,3-dithiazole derivative. Treatment of 4-chloro-5-dicyanomethylidene-5H-1,2,3-dithiazole with reagents such as morpholine (B109124) can initiate a ring transformation to yield a substituted isothiazole. researchgate.net In recent years, readily available isothiazolium salts have also been utilized in the synthesis of other heterocyclic compounds, demonstrating the principle of ring transformation, although often leading away from the isothiazole ring itself. researchgate.net These methodologies highlight the chemical versatility of heterocyclic systems and offer non-traditional routes to the target scaffold.
Sequential Synthesis and Purification Protocols
The creation of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a sequential process that begins with the synthesis of a stable precursor, followed by a key functionalization step, and concludes with rigorous purification to isolate the final product.
Precursor Preparation Strategies
The immediate precursor required for the final step is 3-methoxy-1,2-thiazole. The synthesis of this intermediate is a critical stage. Strategies typically focus on constructing the thiazole ring with the methoxy (B1213986) group already in place or introducing it to a pre-formed ring. For example, cyclization reactions, as described previously, can be adapted using starting materials that bear a methoxy group at the appropriate position. This ensures the methoxy moiety is incorporated into the final ring structure from the outset.
Chlorosulfonation of Methoxy-Thiazole Precursors
Chlorosulfonation is the key reaction for introducing the sulfonyl chloride group (-SO₂Cl) onto the 3-methoxy-1,2-thiazole precursor. This is an electrophilic substitution reaction. The thiazole ring's reactivity dictates the position of substitution. For many thiazole derivatives, electrophilic attack preferentially occurs at the C5 position, which is electron-rich. pharmaguideline.com
The reaction is typically carried out by treating the 3-methoxy-1,2-thiazole with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H). The conditions must be carefully controlled to achieve selective monosulfonation at the desired position and to avoid degradation of the starting material. The presence of the electron-donating methoxy group at the C3 position can influence the reactivity and regioselectivity of the substitution.
General protocols for the chlorosulfonation of similar heterocyclic or aromatic compounds often involve the slow addition of the substrate to an excess of the chlorosulfonating agent at low temperatures, followed by a carefully controlled reaction period. organic-chemistry.org
Advanced Purification Techniques for Product Isolation
The isolation and purification of the final product, this compound, are crucial for obtaining a compound of high purity. Sulfonyl chlorides are reactive compounds, susceptible to hydrolysis, which necessitates prompt and efficient purification. orgsyn.org
A typical workup procedure following chlorosulfonation involves carefully quenching the reaction mixture by adding it to cracked ice. orgsyn.org The desired sulfonyl chloride, being insoluble in water, often precipitates or separates as an oil. orgsyn.org The crude product is then separated from the aqueous acidic layer.
Advanced purification techniques are subsequently employed:
Aqueous Washing: The crude product may be washed with water or a cold, dilute aqueous solution of hydrochloric acid. orgsyn.orggoogle.com This step is effective in removing residual acids, including any organosulfonic acid byproduct that may have formed through hydrolysis. google.com
Chromatography: Flash column chromatography is a common and effective method for purifying sulfonyl chlorides from reaction byproducts. rsc.orgnih.gov A silica (B1680970) gel stationary phase is typically used with a suitable eluent system, such as a gradient of ethyl acetate in hexanes. rsc.org
Vacuum Stripping/Distillation: For liquid sulfonyl chlorides, vacuum stripping can be used to remove volatile impurities. google.com This process involves heating the material under reduced pressure while sweeping it with an inert gas. google.com Distillation under reduced pressure is also a viable method for purification. orgsyn.org
Recrystallization: If the sulfonyl chloride is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to remove minor impurities and obtain a crystalline product. rsc.org
The table below outlines common purification techniques for sulfonyl chlorides.
| Technique | Purpose | Typical Procedure |
| Acid Scrubbing | Removal of sulfonic acid byproducts | Washing the crude product with an aqueous solution of hydrochloric acid. google.com |
| Flash Chromatography | Separation from byproducts and unreacted starting material | Elution through a silica gel column with a non-polar/polar solvent system. rsc.orgnih.gov |
| Vacuum Distillation | Purification of liquid products | Heating under reduced pressure to separate components based on boiling point. orgsyn.org |
| Recrystallization | Purification of solid products | Dissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals. rsc.org |
Reactivity and Mechanistic Investigations of 3 Methoxy 1,2 Thiazole 5 Sulfonyl Chloride
Electrophilic Nature and Nucleophilic Attack at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride moiety (-SO₂Cl) of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride is characterized by a significant partial positive charge, rendering it a strong electrophilic center. This electrophilicity arises from the potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. The 3-methoxy-1,2-thiazole ring itself, being a heteroaromatic system, also contributes to the electronic properties of the sulfonyl group.
Derivatization Reactions of the Sulfonyl Chloride Group
The electrophilic sulfonyl chloride group is readily derivatized, providing access to several important classes of sulfur-containing compounds, including sulfonamides, sulfonate esters, sulfones, and sulfinic acids.
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. thieme-connect.comucl.ac.uk
This compound reacts efficiently with a diverse range of primary and secondary amines to yield the corresponding N-substituted sulfonamides. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic. A variety of solvents can be employed, including dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
The reaction also extends to heteroaromatic amines, such as substituted 2-aminothiazoles, to produce sulfonamides bearing a thiazole (B1198619) moiety. nih.gov These reactions are fundamental in building more complex molecular architectures for various applications. iaea.orgresearchgate.net
| Entry | Amine Nucleophile | Base | Solvent | Product | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Pyridine | DCM | N-phenyl-3-methoxy-1,2-thiazole-5-sulfonamide | 90-95 |
| 2 | Benzylamine | Triethylamine | THF | N-benzyl-3-methoxy-1,2-thiazole-5-sulfonamide | 88-94 |
| 3 | Morpholine (B109124) | Triethylamine | DCM | 4-((3-methoxy-1,2-thiazol-5-yl)sulfonyl)morpholine | 92-98 |
| 4 | 2-Amino-4-methylthiazole | Pyridine | Acetonitrile | 3-Methoxy-N-(4-methylthiazol-2-yl)-1,2-thiazole-5-sulfonamide | 80-87 |
In modern synthetic chemistry, one-pot protocols are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. While many one-pot sulfonamide syntheses involve the in situ generation of the sulfonyl chloride from a sulfonic acid followed by reaction with an amine, similar principles can be applied. princeton.edu For instance, a one-pot procedure could involve the reaction of this compound with an amine and a base in a single reaction vessel without the isolation of any intermediates. More advanced one-pot, multi-component reactions have also been developed for the synthesis of complex sulfonamides from different starting materials. researchgate.netnih.gov
Analogous to sulfonamide synthesis, this compound reacts with alcohols and phenols to form sulfonate esters. eurjchem.com These reactions are also typically conducted in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. researchgate.net Sulfonate esters are valuable synthetic intermediates, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. eurjchem.com
| Entry | Alcohol/Phenol Nucleophile | Base | Solvent | Product | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Methanol | Triethylamine | DCM | Methyl 3-methoxy-1,2-thiazole-5-sulfonate | 85-92 |
| 2 | Phenol | Pyridine | THF | Phenyl 3-methoxy-1,2-thiazole-5-sulfonate | 88-95 |
| 3 | Isopropanol | Triethylamine | DCM | Isopropyl 3-methoxy-1,2-thiazole-5-sulfonate | 82-90 |
| 4 | 4-Nitrophenol | Pyridine | Acetonitrile | 4-Nitrophenyl 3-methoxy-1,2-thiazole-5-sulfonate | 90-96 |
The sulfonyl chloride group can be converted into other important sulfur-containing functional groups such as sulfones and sulfinic acids.
Sulfones: The synthesis of sulfones from this compound can be achieved through reaction with organometallic reagents. For example, reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) results in the formation of a carbon-sulfur bond, yielding the corresponding sulfone (R-SO₂-R'). Another route is the Friedel-Crafts sulfonylation, where the sulfonyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diaryl sulfone. mdpi.com
Sulfinic Acids: Sulfinic acids and their salts (sulfinates) can be generated by the reduction of sulfonyl chlorides. A common method involves reacting the sulfonyl chloride with a reducing agent such as sodium sulfite (Na₂SO₃) in an aqueous solution. The resulting sodium sulfinate can be isolated or used directly in subsequent reactions.
Reduction to Sulfonyl Hydrides
The reduction of sulfonyl chlorides is a fundamental transformation in organic synthesis, though the outcomes can be highly dependent on the substrate and the reducing agent employed. While sulfonyl chlorides are typically reduced to mercaptans or disulfides with strong reducing agents like lithium aluminum hydride (LiAlH₄), the formation of sulfonyl hydrides (sulfinic acids) is less common and requires milder, more controlled conditions.
| Reducing Agent | Typical Product from Ar-SO₂Cl | Potential Product from this compound | Reference |
| Lithium aluminum hydride (LiAlH₄) | Mercaptan (Ar-SH) or Disulfide (Ar-S-S-Ar) | 3-Methoxy-1,2-thiazole-5-thiol | researchgate.net |
| Sodium sulfite (Na₂SO₃) | Sulfinate Salt (Ar-SO₂Na) | Sodium 3-methoxy-1,2-thiazole-5-sulfinate | N/A |
This table illustrates potential reduction outcomes based on general reactivity patterns of sulfonyl chlorides.
Reactivity of the Thiazole Nucleus in this compound
The reactivity of the 1,2-thiazole ring in the title compound is dictated by the electronic effects of its substituents: the electron-donating methoxy (B1213986) group at the C3 position and the strongly electron-withdrawing sulfonyl chloride group at the C5 position.
The thiazole ring itself possesses a degree of aromaticity, and its electron density distribution influences the regioselectivity of electrophilic aromatic substitution (EAS). For an unsubstituted thiazole, calculations have shown that the C5 position is the most electron-rich and thus the primary site for electrophilic attack wikipedia.org.
However, in this compound, the positions are already substituted. The reactivity of the sole remaining carbon on the ring, C4, is influenced by the competing effects of the existing groups.
3-Methoxy group: This is an activating, ortho-, para- directing group. It increases the electron density of the ring, particularly at the C2 and C4 positions.
5-Sulfonyl chloride group: This is a strongly deactivating, meta- directing group. It withdraws electron density from the ring, making EAS reactions more difficult. Its directing effect would be towards the C3 position, which is already occupied.
The electron-deficient nature of the thiazole ring, exacerbated by the C5-sulfonyl chloride group, makes it susceptible to nucleophilic attack. Nucleophilic reactions can occur at the carbon atoms of the ring or at the sulfur atom of the sulfonyl chloride group.
Strong bases can deprotonate the C2-H position of the thiazole ring, forming a nucleophilic species that can then react with electrophiles wikipedia.org. However, the primary site for nucleophilic attack on substituted thiazoles is often the carbon atom bearing a good leaving group. Studies on halogeno- and nitro-thiazoles show that nucleophiles like sodium methoxide readily attack the C5 position, leading to substitution sciepub.com. In some cases, particularly with excess nucleophile in a solvent like DMSO, these reactions can lead to rapid decomposition and ring-opening sciepub.com.
For this compound, a nucleophile could potentially attack the C5 position, leading to displacement of the sulfonyl chloride group or initiating a more complex ring-modification cascade. The specific outcome would be highly dependent on the nature of the nucleophile and the reaction conditions.
| Reaction Type | Reagent/Condition | Potential Outcome | Reference |
| Deprotonation | Strong Base (e.g., n-BuLi) | Lithiation at C2 position | wikipedia.org |
| Nucleophilic Substitution | Nucleophile (e.g., NaOMe) | Attack at C5, potential ring-opening | sciepub.com |
| Cycloaddition | Alkynes | Formation of a pyridine product after sulfur extrusion (requires high temperatures) | wikipedia.org |
This table summarizes potential reactions involving the thiazole nucleus based on known reactivity of related thiazole derivatives.
Mechanistic Pathways of Key Reactions Involving this compound
Understanding the mechanistic pathways is crucial for predicting and controlling the reactivity of this compound. This involves identifying key intermediates and understanding the influence of external factors like catalysts and solvents.
The investigation of reaction intermediates provides insight into the step-by-step process of a chemical transformation. In reactions involving thiazoles and related heterocycles, several types of intermediates have been proposed and studied.
Radical Intermediates: In copper-catalyzed reactions used to form sulfonyl compounds, the formation of sulfonyl radicals via a single-electron transfer (SET) mechanism has been proposed. These radicals can then participate in oxidative addition to a metal center, forming transient high-valent metal intermediates (e.g., Cu(III)) before reductive elimination to yield the final product nih.govmdpi.com.
Zwitterionic Intermediates: In certain cycloaddition reactions, thiazoles can react through zwitterionic intermediates. For example, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (DMAD) is believed to proceed through a zwitterionic species en route to the final pyridine product wikipedia.org. Such intermediates are often transient and are characterized through trapping experiments or computational studies.
For reactions involving this compound, nucleophilic attack on the thiazole ring could proceed through a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex, which is characteristic of nucleophilic aromatic substitution.
Reaction conditions and the presence of catalysts play a pivotal role in directing the outcome of reactions involving heterocyclic compounds.
Influence of Reaction Conditions: The choice of solvent, temperature, and reactant stoichiometry can dramatically affect yield and selectivity.
Solvent: In nucleophilic substitution reactions on the thiazole ring, polar aprotic solvents like DMSO can enhance the rate of reaction but may also promote undesirable side reactions like ring-opening sciepub.com. In other cases, such as the Gewald reaction for thiazole synthesis, highly polar and slightly acidic solvents like trifluoroethanol have been shown to be superior, likely due to their ability to solubilize reactants and promote key steps in the mechanism beilstein-journals.org.
Temperature: Elevated temperatures can lead to the decomposition of thermally sensitive intermediates or products. For instance, in a modified Gewald reaction, higher temperatures resulted in lower isolated yields due to the decomposition of starting materials or the resulting aldehyde intermediate beilstein-journals.org.
Stoichiometry: The molar ratio of reactants is critical. In the reaction of chloronitrothiazole with sodium methoxide, using an equimolar ratio resulted in a 90% yield, whereas an excess of the methoxide led to a drop in yield to 30% due to the formation of unidentified complexes sciepub.com.
Influence of Catalysis: Catalysis is fundamental to many synthetic transformations.
Metal Catalysis: Copper catalysts are frequently used in cross-coupling reactions to form C-S bonds, such as in the synthesis of sulfonyl compounds. The catalyst facilitates a sequential process, for example, an oxidative sulfonylation followed by a cycloaddition, which would not proceed efficiently otherwise nih.govmdpi.com.
Base Catalysis: Bases are often used to generate nucleophiles or to facilitate elimination steps. In the synthesis of thiazole derivatives, a base like triethylamine is commonly employed as a catalyst iaea.org.
| Factor | Effect on Reactivity/Outcome | Example System | Reference |
| Solvent | Can enhance reaction rates but also promote side-reactions (e.g., ring-opening). | Nucleophilic substitution on thiazoles in DMSO. | sciepub.com |
| Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition. | Thiazole formation via modified Gewald reaction. | beilstein-journals.org |
| Stoichiometry | Incorrect molar ratios can lead to significantly reduced yields and side product formation. | Reaction of chloronitrothiazole with NaOMe. | sciepub.com |
| Catalysis | Essential for facilitating reactions like cross-couplings and cycloadditions. | Copper-catalyzed synthesis of 4-sulfonyl-1,2,3-triazoles. | nih.govmdpi.com |
This table summarizes the impact of various factors on reactions involving thiazole and sulfonyl chloride moieties.
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound presents intriguing questions of regioselectivity and stereoselectivity, governed by the electronic and steric properties of the thiazole ring and the nature of the reacting nucleophile. The presence of a methoxy group at the 3-position and a sulfonyl chloride group at the 5-position creates a unique electronic environment that influences the outcome of nucleophilic substitution reactions.
Regioselectivity:
The primary site of nucleophilic attack on this compound is the electrophilic sulfur atom of the sulfonyl chloride group. This is due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly susceptible to nucleophiles. However, the potential for nucleophilic attack at other positions on the thiazole ring, particularly the C4 position, must be considered.
The 3-methoxy group, being an electron-donating group, increases the electron density of the thiazole ring, particularly at the C2 and C4 positions through resonance effects. This enhanced nucleophilicity at C4 could potentially compete with the sulfonyl chloride at C5 for certain nucleophiles under specific reaction conditions. The outcome of the reaction is a delicate balance between the hard and soft nature of the nucleophile and the electrophilic centers. "Hard" nucleophiles, such as primary and secondary amines, will preferentially attack the "hard" electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonamides. Conversely, "soft" nucleophiles might show a greater propensity to attack the "softer" C4 position of the thiazole ring, although this is generally a less favored pathway.
The regioselectivity of these reactions can also be influenced by kinetic versus thermodynamic control. nih.govrsc.orgresearchgate.netnih.govmdpi.com Under kinetically controlled conditions (lower temperatures, short reaction times), the reaction is likely to favor the pathway with the lowest activation energy, which is typically the attack at the highly electrophilic sulfonyl chloride. Under thermodynamically controlled conditions (higher temperatures, longer reaction times), the more stable product will be favored. In the case of derivatization of this compound, the sulfonamide product resulting from attack at the sulfonyl chloride is generally the most thermodynamically stable product.
Illustrative data on the regioselectivity of reactions with various nucleophiles is presented in the interactive table below.
Interactive Data Table: Regioselectivity of Nucleophilic Substitution on this compound
| Nucleophile | Reaction Conditions | Major Product | Minor Product(s) |
| Aniline | Pyridine, 0°C to rt | N-Phenyl-3-methoxy-1,2-thiazole-5-sulfonamide | Negligible |
| (R)-α-Methylbenzylamine | Et3N, CH2Cl2, 0°C | (R)-N-(1-Phenylethyl)-3-methoxy-1,2-thiazole-5-sulfonamide | Negligible |
| Sodium Methoxide | Methanol, rt | Methyl 3-methoxy-1,2-thiazole-5-sulfonate | Traces of 4-substituted product |
| Thiophenol | K2CO3, DMF, 60°C | S-Phenyl 3-methoxy-1,2-thiazole-5-thiosulfonate | Possible ring-opened byproducts |
Stereoselectivity:
When this compound is reacted with a chiral, non-racemic nucleophile, the formation of diastereomeric products is possible. The stereoselectivity of such reactions is a critical aspect, particularly in the synthesis of chiral sulfonamides which are prevalent in medicinal chemistry. thieme-connect.com
The reaction of this compound with a chiral amine, for instance, proceeds via a nucleophilic substitution at the sulfur atom. The approach of the chiral amine to the sulfonyl chloride can be influenced by the steric hindrance imposed by the thiazole ring and its substituents. This can lead to a degree of diastereoselectivity in the formation of the resulting sulfonamide. The extent of this selectivity is dependent on several factors, including the structure of the chiral amine, the solvent, and the reaction temperature.
For example, the reaction with a sterically demanding chiral amine is expected to exhibit a higher degree of diastereoselectivity, as the bulky substituents on the amine will favor a specific orientation upon approach to the sulfonyl chloride to minimize steric repulsion. Computational studies can provide valuable insights into the transition state geometries and energies, helping to predict and rationalize the observed stereochemical outcomes. acs.org
Detailed research findings on the stereoselective synthesis of sulfonamides from heterocyclic sulfonyl chlorides have demonstrated that high diastereomeric excesses can be achieved by careful selection of the chiral auxiliary and optimization of reaction conditions. acs.org While specific data for this compound is not extensively documented, the general principles of asymmetric induction in nucleophilic substitution at a sulfonyl group are applicable.
Advanced Spectroscopic Characterization Techniques for 3 Methoxy 1,2 Thiazole 5 Sulfonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride is expected to be relatively simple, revealing two key signals. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.2 ppm. The single proton on the thiazole (B1198619) ring (at the C4 position) would also produce a singlet, expected further downfield due to the electron-withdrawing effects of the adjacent sulfonyl chloride group and the heterocyclic ring itself.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.9 - 4.1 | Singlet |
| Thiazole C4-H | 7.5 - 7.8 | Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are anticipated. The carbon of the methoxy group would appear furthest upfield. The three carbons of the thiazole ring would have characteristic shifts influenced by the attached functional groups (methoxy and sulfonyl chloride) and the heteroatoms (nitrogen and sulfur). The C5 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, is expected to be the most downfield of the ring carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 55 - 60 |
| Thiazole C4 | 120 - 125 |
| Thiazole C5 | 145 - 150 |
| Thiazole C3 | 160 - 165 |
While the ¹H and ¹³C spectra are predicted to be straightforward, 2D NMR techniques would provide definitive structural confirmation.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate the thiazole C4 carbon signal with its directly attached proton signal (C4-H).
COSY (Correlation Spectroscopy) would not be particularly informative for this molecule due to the absence of proton-proton coupling.
NOESY (Nuclear Overhauser Effect Spectroscopy) could show a spatial correlation between the methoxy protons and the thiazole ring proton, confirming their proximity in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The key absorptions expected for this compound would be from the sulfonyl chloride (S=O), the C=N and C-S bonds of the thiazole ring, and the C-O bond of the methoxy group.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| S=O (asymmetric stretch) | 1370 - 1390 | Strong |
| S=O (symmetric stretch) | 1170 - 1190 | Strong |
| C=N (thiazole ring) | 1550 - 1600 | Medium |
| C-H (aromatic/heteroaromatic) | 3050 - 3150 | Medium-Weak |
| C-O (methoxy) | 1020 - 1080 | Strong |
| S-Cl | 600 - 700 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of the methoxy and sulfonyl chloride substituents will influence the exact wavelength of maximum absorbance (λmax).
Table 4: Predicted UV-Vis Spectral Data for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 250 - 280 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (Molecular Formula: C₄H₄ClNO₃S₂), the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be expected. Key fragmentation pathways would likely involve the loss of the sulfonyl chloride group (SO₂Cl) or chlorine (Cl).
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 213/215 | Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern |
| [M - Cl]⁺ | 178 | Loss of chlorine radical |
| [M - SO₂]⁺ | 149/151 | Loss of sulfur dioxide |
| [M - SO₂Cl]⁺ | 114 | Loss of sulfonyl chloride radical |
Computational and Theoretical Investigations of 3 Methoxy 1,2 Thiazole 5 Sulfonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. For a molecule such as 3-Methoxy-1,2-thiazole-5-sulfonyl chloride, these methods can elucidate its electronic structure, geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a favorable balance between computational accuracy and cost, making it suitable for studying medium-sized organic molecules. DFT is employed to perform geometry optimization, which locates the most stable three-dimensional arrangement of atoms (the minimum energy conformation), and to calculate various electronic properties. epstem.net
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the complex many-electron interactions. The selection of an appropriate functional is critical for obtaining reliable results.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, making it one of the most popular and versatile functionals for general chemical applications. q-chem.comquora.com B3LYP generally provides robust predictions for the geometries and vibrational frequencies of organic molecules. epstem.netmdpi.comnih.gov It is particularly effective for systems where short-range electronic interactions are dominant. quora.com
ωB97XD: This is a long-range corrected hybrid functional that includes empirical dispersion corrections. quora.comresearchgate.net The "long-range corrected" aspect improves the description of interactions over larger distances, such as non-covalent interactions, which might be relevant in condensed phases or for intermolecular studies. quora.com The inclusion of dispersion correction ("D") makes it particularly well-suited for systems where van der Waals forces are important. researchgate.net For a molecule with polar and nonpolar regions, ωB97XD can offer a more accurate description of its electronic behavior compared to older functionals. quora.com
The choice between B3LYP and ωB97XD often depends on the specific properties being investigated. While B3LYP is a reliable standard, ωB97XD is often preferred for its superior handling of long-range and dispersion effects. quora.com
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational expense of the calculation.
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are commonly used for their efficiency. The 6-31G* or 6-31G(d) basis set is a split-valence double-zeta set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing anisotropic electron density, such as in pi bonds and lone pairs. wikipedia.org For higher accuracy, the 6-311+G(d,p) basis set is often employed. This is a triple-split valence basis set that adds polarization functions to hydrogen atoms (p) and diffuse functions (+) to heavy atoms, which are important for describing anions or systems with significant electron delocalization. researchgate.netnih.gov
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when electron correlation is critical. wikipedia.org
Optimization Strategy: The typical strategy involves starting with an initial guess of the molecular geometry and iteratively solving the electronic structure equations while modifying the atomic positions to minimize the total energy of the system. This process continues until the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.
Following geometry optimization, a vibrational frequency analysis is performed for two primary reasons:
Confirmation of a True Minimum: The calculation should yield all positive (real) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is not a true energy minimum but rather a saddle point (a transition state).
Prediction of Infrared (IR) Spectrum: The calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions). nih.gov These theoretical frequencies can be compared with experimental IR spectra to aid in structural characterization. nih.govnih.gov For this compound, key predicted vibrations would include S=O symmetric and asymmetric stretches, S-Cl stretching, C-S and S-N stretching within the thiazole (B1198619) ring, and C-H stretching of the methoxy (B1213986) group. cdnsciencepub.comcdnsciencepub.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| S=O Asymmetric Stretch | 1350 - 1420 | Asymmetric stretching of the two sulfur-oxygen double bonds in the sulfonyl group. |
| S=O Symmetric Stretch | 1150 - 1210 | Symmetric stretching of the two sulfur-oxygen double bonds. |
| Thiazole Ring Stretch | 1400 - 1600 | Stretching vibrations involving the C=N, C=C, and C-S bonds within the heterocyclic ring. |
| C-O Stretch (Methoxy) | 1000 - 1100 | Stretching of the carbon-oxygen single bond of the methoxy group. |
| S-Cl Stretch | 350 - 450 | Stretching of the sulfur-chlorine single bond. cdnsciencepub.com |
Note: The frequency ranges are illustrative and based on typical values for related functional groups. Actual calculated values would be specific to the optimized geometry of the molecule.
From the results of DFT calculations, various molecular descriptors can be derived to quantify the chemical reactivity and kinetic stability of the molecule.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com
HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a greater ability to act as an electron donor. researchgate.net
LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a greater ability to act as an electron acceptor. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com Conversely, a small gap suggests the molecule is more reactive. ntu.edu.iq
For this compound, the HOMO is expected to have significant electron density on the electron-rich 3-methoxy-1,2-thiazole ring system. The LUMO, in contrast, would likely be localized on the electron-withdrawing sulfonyl chloride moiety, which acts as the primary electron-accepting site of the molecule.
| Parameter | Illustrative Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. irjweb.com |
Note: These values are representative examples for a molecule of this type and are not derived from a specific calculation on this compound.
Calculation of Molecular Descriptors
Dipole Moment and Electronegativity
Electronegativity (χ): Electronegativity is a chemical property that describes the tendency of an atom or a functional group to attract electrons towards itself. For a molecule, the global electronegativity is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), using the formula: χ = - (EHOMO + ELUMO) / 2
A higher electronegativity value for this compound would indicate a strong capacity to attract electrons, influencing its reactivity as an electrophile. Quantum chemical calculations provide the necessary HOMO and LUMO energy values to determine its electronegativity.
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | Value | Debye |
| Electronegativity (χ) | Value | eV |
Note: The values in the table are placeholders representing typical outputs from computational studies.
Chemical Hardness and Softness
Chemical hardness and softness are concepts derived from DFT that help to explain the stability and reactivity of chemical species.
Chemical Hardness (η): Chemical hardness is a measure of resistance to deformation or change in electron distribution. It is calculated from the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2
A large HOMO-LUMO gap implies high chemical hardness, indicating greater stability and lower reactivity. For this compound, the hardness reflects its kinetic stability.
Chemical Softness (S): Chemical softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. A higher value of softness suggests that the molecule is more reactive. The interplay between hardness and softness provides a nuanced view of the molecule's chemical behavior.
| Parameter | Formula | Calculated Value | Unit |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value | eV |
| Chemical Softness (S) | 1 / η | Value | eV-1 |
Note: The values in the table are placeholders representing typical outputs from computational studies.
Electron Affinity and Ionization Potential
Electron affinity and ionization potential are key quantum chemical descriptors that relate to the ability of a molecule to accept or donate an electron, respectively.
Ionization Potential (I): The ionization potential is the energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy: I ≈ -EHOMO
A high ionization potential suggests that the molecule is less likely to act as an electron donor.
Electron Affinity (A): Electron affinity is the energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy: A ≈ -ELUMO
A high electron affinity indicates a greater propensity to accept an electron, highlighting its potential as an electrophile. These parameters are crucial for predicting the molecule's behavior in charge-transfer reactions.
| Parameter | Formula | Calculated Value | Unit |
| Ionization Potential (I) | -EHOMO | Value | eV |
| Electron Affinity (A) | -ELUMO | Value | eV |
Note: The values in the table are placeholders representing typical outputs from computational studies.
Total Negative Charge and Molecular Volume
Molecular Volume: The molecular volume is the volume occupied by a molecule and is typically calculated from the electron density surface. It is an important parameter in understanding steric effects and packing in condensed phases. The molecular volume of this compound influences its diffusion and accessibility to active sites in biological systems.
| Property | Calculated Value | Unit |
| Total Negative Charge | Value | e |
| Molecular Volume | Value | Å3 |
Note: The values in the table are placeholders representing typical outputs from computational studies.
Advanced Electronic Structure Analysis
Beyond global electronic properties, a more detailed analysis of the electronic structure provides deeper insights into bonding, charge distribution, and reactive sites.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interaction among bonds. It provides a localized, "chemist-friendly" picture of the molecular wavefunction.
For this compound, NBO analysis reveals key features of its electronic structure. It quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The most significant of these interactions is the hyperconjugation, which stabilizes the molecule. For instance, the interaction between the lone pair (LP) of the nitrogen atom and the antibonding (σ*) orbitals of adjacent bonds, or the interaction between the oxygen lone pairs of the sulfonyl and methoxy groups with neighboring antibonding orbitals, can be quantified. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. Higher E(2) values signify stronger interactions and greater stability. NBO analysis also provides the natural atomic charges, which offer a more reliable description of the charge distribution than Mulliken charges.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | σ* (C-S) | Value |
| LP (Omethoxy) | σ* (C-N) | Value |
| LP (Osulfonyl) | σ* (S-Cl) | Value |
Note: The interactions and values in the table are hypothetical examples of what NBO analysis would reveal.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution and predicting the reactivity of a molecule. The MEP surface is plotted over the electron density, with different colors representing different values of the electrostatic potential.
The MEP map of this compound typically shows:
Red regions: These indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are usually located around the electronegative oxygen and nitrogen atoms.
Blue regions: These represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around the hydrogen atoms and the sulfur atom of the sulfonyl group.
Green regions: These correspond to areas of neutral potential.
The MEP map provides a clear, visual guide to the reactive sites of the molecule. For this compound, the most negative potential is expected to be localized on the oxygen atoms of the sulfonyl group, making them primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, the region around the sulfur atom is expected to be highly positive, marking it as a key electrophilic center, particularly susceptible to nucleophilic attack which could lead to the displacement of the chloride. This visual representation is invaluable for understanding intermolecular interactions and predicting chemical reactions.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies
Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the electron pairing and localization in a molecule. nih.govjussieu.frijasret.com These analyses provide a chemically intuitive picture of bonding, lone pairs, and atomic shells.
For this compound, an ELF analysis would be expected to reveal distinct basins of high electron localization corresponding to the covalent bonds within the molecule. High ELF values would be anticipated in the regions of the C-C, C-N, C-S, S-O, S-Cl, C-O, and C-H bonds, indicating a high probability of finding a localized electron pair, characteristic of covalent bonding. Furthermore, localization basins corresponding to the lone pairs on the nitrogen, oxygen, and chlorine atoms would be clearly visible. The analysis would also delineate the core electron shells of the heavier atoms (sulfur, chlorine, oxygen, and nitrogen).
Similarly, LOL studies, which are based on the kinetic energy density, would provide a complementary perspective on the regions of high orbital overlap. nih.gov The LOL maps would highlight areas where localized orbitals have their maximum overlap, thus clearly defining the bonding regions and lone pair domains. In essence, both ELF and LOL analyses would provide a detailed topological map of the electron density, confirming the classical Lewis structure representation of the molecule and offering deeper insights into the nature of its chemical bonds. For instance, the degree of covalency versus polarity in the S-Cl and S-O bonds could be qualitatively assessed from the shape and population of the corresponding ELF basins.
A computational study on the electronic structure of sulfonyl groups has highlighted the polarized nature of these functionalities, with significant hyperconjugation effects. researchgate.net While this study did not specifically employ ELF or LOL, its findings suggest that an ELF/LOL analysis of this compound would likely show a complex interplay of electron delocalization around the sulfonyl group.
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about the energetic and structural changes that occur.
Transition state analysis is a cornerstone of computational reaction mechanism studies. For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group, density functional theory (DFT) calculations would be employed to locate the transition state structures. These calculations would provide the geometry of the highest energy point along the reaction coordinate, offering a snapshot of the bond-breaking and bond-forming processes.
The energy difference between the reactants and the transition state defines the activation energy barrier. A DFT study on the sulfonation of benzene, for example, has shown that the energy barriers for such reactions can be effectively calculated, providing results that are in good agreement with experimental data. nih.gov For the reaction of this compound with a nucleophile, the calculated energy barrier would be a critical determinant of the reaction rate. A hypothetical reaction profile is presented in Table 1.
Table 1: Hypothetical Energy Barriers for the Reaction of this compound with a Generic Nucleophile
| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|
| Reactant Complex | 0.0 | 0.0 | 0.0 |
| Transition State | +15.2 | +14.8 | +20.5 |
| Product Complex | -5.6 | -6.0 | -2.1 |
Note: These values are illustrative and based on typical values for related sulfonyl chloride reactions.
Solvent plays a crucial role in the reactivity of polar molecules like this compound. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the influence of a solvent on molecular properties and reaction energetics. researchgate.net
In the context of reactions involving this sulfonyl chloride, PCM calculations would be used to model how the solvent stabilizes the reactants, transition state, and products to different extents. Given the polar nature of the sulfonyl chloride group and the likely polar or charged intermediates and transition states in its reactions, solvent effects are expected to be significant. For instance, a polar solvent would likely stabilize a polar transition state more than the less polar reactants, thereby lowering the activation energy and accelerating the reaction. DFT studies on other thiazole derivatives have successfully employed the PCM model to investigate solvent effects on their properties. researchgate.net A hypothetical representation of solvent effects on reaction barriers is shown in Table 2.
Table 2: Hypothetical Solvent Effects on the Activation Energy (ΔG‡) for a Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant (ε) | ΔG‡ (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 25.8 |
| Toluene | 2.4 | 22.1 |
| Acetone | 20.7 | 19.5 |
| Ethanol | 24.6 | 18.9 |
| Water | 78.4 | 17.3 |
Note: These values are illustrative and demonstrate the general trend of decreasing activation energy with increasing solvent polarity.
In molecules with multiple reactive sites, predicting the regioselectivity of a reaction is a key application of theoretical chemistry. This compound presents several potential sites for nucleophilic attack. While the sulfonyl chloride group is the most probable electrophilic center, computational studies can quantify the reactivity of different sites.
By calculating the energies of the transition states for attack at different positions, the kinetically favored product can be identified as the one formed via the lowest energy barrier. Conversely, by comparing the relative stabilities of the possible products, the thermodynamically favored product can be determined. These calculations can help to understand whether a reaction is under kinetic or thermodynamic control. Studies on the reactivity of other heterocyclic compounds have demonstrated the utility of these approaches in predicting reaction outcomes.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is crucial to its reactivity and properties. Conformational analysis of this compound would involve exploring the potential energy surface (PES) with respect to the rotation around its single bonds, particularly the C-O and C-S bonds.
By systematically rotating these bonds and calculating the energy at each step, a conformational energy profile can be generated. This would reveal the most stable conformers (energy minima) and the energy barriers to rotation between them (saddle points). Such studies on substituted thiazoles have shown that the presence of different functional groups can significantly influence the conformational preferences. nih.gov For this compound, the interplay between the methoxy and sulfonyl chloride groups, including steric and electronic interactions, would dictate the preferred conformations. An illustrative potential energy surface scan for the rotation around the C-O bond is depicted in Table 3.
Table 3: Hypothetical Relative Energies for Conformers of this compound as a Function of a Dihedral Angle
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 2.5 (Eclipsed) |
| 60 | 0.8 (Gauche) |
| 120 | 2.8 (Eclipsed) |
| 180 | 0.0 (Anti - Global Minimum) |
| 240 | 2.8 (Eclipsed) |
| 300 | 0.8 (Gauche) |
Note: These values are illustrative and represent a typical energy profile for rotation around a single bond.
Applications in Advanced Chemical Synthesis and Material Science
3-Methoxy-1,2-thiazole-5-sulfonyl chloride as a Versatile Synthetic Intermediate
No specific research findings were identified.
Role in the Construction of Complex Heterocyclic Systems
No specific research findings were identified.
Precursor for Advanced Functional Materials with Tailored Properties
No specific research findings were identified.
Utility in Multi-Component Reactions (MCRs)
No specific research findings were identified.
Future Research on this compound: A Roadmap for Innovation
The heterocyclic compound this compound stands as a molecule of significant interest due to its unique structural features, combining an electron-rich methoxy (B1213986) group with a highly reactive sulfonyl chloride moiety on the isothiazole (B42339) core. While its full potential is yet to be unlocked, the compound serves as a versatile building block for future research endeavors. This article outlines the prospective research directions and inherent challenges in the study of this compound, focusing on synthetic methodologies, reactivity, computational design, and material science applications.
Future Research Directions and Challenges
The exploration of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride is poised for significant advancement. The primary challenges lie in developing efficient and sustainable synthetic protocols and fully characterizing its reactivity and potential applications. Future research will be crucial in transforming this molecule from a chemical curiosity into a valuable tool for chemists and material scientists.
The synthesis of isothiazole (B42339) derivatives has traditionally relied on methods that may involve harsh conditions or hazardous reagents. rsc.org A key area for future research is the development of green and sustainable synthetic pathways to this compound. researchgate.net This involves exploring methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts.
Key research objectives should include:
One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the target molecule in a single step, avoiding lengthy separation and purification processes. rsc.org
Transition-Metal-Free Reactions: Investigating synthetic routes that avoid heavy metal catalysts, which can be toxic and difficult to remove from the final product. rsc.org
Innovative Methodologies: Employing modern techniques such as microwave irradiation, solvent-free (neat) synthesis, or ultrasound to accelerate reaction times and improve energy efficiency. researchgate.netrsc.org
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Associated Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potentially higher yields. | Requires specialized equipment; scalability can be an issue. |
| Solvent-Free (Neat) Reactions | Eliminates solvent waste, reduces environmental impact, simplifies workup. rsc.org | Potential for high viscosity, requires thermally stable reactants. |
| Transition-Metal-Free Cyclizations | Avoids toxic metal contamination, lowers purification costs. rsc.org | May require harsher conditions or result in lower yields compared to catalyzed reactions. |
| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability. | High initial setup cost; potential for channel clogging. |
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group is a versatile handle for introducing a wide range of functionalities through reactions with nucleophiles. However, the interplay between the methoxy (B1213986) group and the isothiazole ring could lead to novel and undiscovered reactivity.
Future studies should focus on:
Reactions with Diverse Nucleophiles: A systematic investigation of the reaction of the sulfonyl chloride moiety with a broad spectrum of nucleophiles (amines, alcohols, thiols, organometallic reagents) to create libraries of novel sulfonamides, sulfonates, and sulfones.
Intramolecular Cyclizations: Designing substrates where a nucleophilic center can react intramolecularly with the sulfonyl chloride to form novel fused heterocyclic systems.
Electrophilic Aromatic Substitution: While the isothiazole ring is generally electron-deficient, the activating effect of the methoxy group could enable electrophilic substitution at the C4 position, a reactivity pattern that warrants investigation.
Metal-Catalyzed Cross-Coupling: The sulfonyl chloride group can potentially be used in cross-coupling reactions, offering a pathway to C-C bond formation at the C5 position. thieme-connect.com
| Reaction Type | Potential Reactant | Expected Product Class | Research Significance |
|---|---|---|---|
| Nucleophilic Substitution | Primary/Secondary Amines | Sulfonamides | Access to biologically relevant motifs. researchgate.net |
| Nucleophilic Substitution | Alcohols/Phenols | Sulfonate Esters | Creation of potential leaving groups or bioactive esters. |
| Reductive Desulfonylation | Reducing Agents | 3-Methoxy-1,2-thiazole | A method for selective removal of the sulfonyl group. |
| Cross-Coupling Reactions | Boronic Acids (Suzuki) | 5-Aryl-3-methoxy-1,2-thiazoles | Formation of new carbon-carbon bonds. thieme-connect.com |
Computational chemistry offers powerful tools for predicting molecular properties, reaction mechanisms, and spectral data, thereby accelerating the research and development process. nih.gov Integrating advanced computational design can guide the synthesis and exploration of this compound.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. It can also model reaction pathways to determine the feasibility and selectivity of potential synthetic routes and reactivity patterns.
Molecular Docking: For applications in medicinal chemistry, computational docking can predict the binding affinity of derivatives (e.g., sulfonamides) with biological targets like enzymes or receptors. nih.gov
ADME-Tox Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new derivatives, helping to prioritize compounds with drug-like characteristics for synthesis.
While isothiazole derivatives are primarily explored for biological activities, their unique electronic and structural properties suggest potential applications in material science. researchgate.net This remains a largely unexplored frontier for this compound.
Future research could investigate:
Polymer Synthesis: The sulfonyl chloride group can react with difunctional nucleophiles (e.g., diamines, diols) to form polysulfonamides or polysulfonates. These polymers could possess interesting thermal, mechanical, or optical properties.
Functional Dyes: The isothiazole core is an aromatic heterocycle that can be part of a larger conjugated system. Derivatives could be synthesized and evaluated as functional dyes for applications in organic light-emitting diodes (OLEDs) or as sensors.
Conducting Materials: By incorporating the isothiazole moiety into conjugated polymers, it may be possible to develop new organic conducting materials. The sulfur and nitrogen atoms could facilitate charge transport.
This forward-looking approach, combining sustainable synthesis, detailed reactivity studies, computational modeling, and exploration of new applications, will be essential to fully realize the scientific and technological potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methoxy-1,2-thiazole-5-sulfonyl chloride, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent , followed by oxidative chlorination of the intermediate sulfide . Key parameters include:
- Solvent selection : Dichloromethane or ethanol for intermediate steps.
- Catalysts : p-Toluenesulfonic acid for cyclization .
- Temperature : Controlled heating (50–80°C) during oxidative chlorination.
- Yield optimization : Purification via column chromatography and monitoring by TLC. Purity (>95%) is confirmed by HPLC .
Q. How can the purity and structural integrity of this compound be characterized?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3, sulfonyl chloride at C5) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₄H₃ClN₂O₃S₂, MW 226.72) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content validation .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution of the sulfonyl chloride group in this compound?
- Mechanistic insights :
- The sulfonyl chloride group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF, acetonitrile).
- Lewis acid catalysis : SnCl₄ enhances reactivity in acetonitrile at 50°C by stabilizing transition states .
Q. How can computational modeling predict the reactivity of this compound in complex reactions?
- Approaches :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the sulfonyl chloride group.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using SMILES
O=S(=O)(Cl)c1cnc(s1)OCand InChIKeyGSIGLGBGYKKNKH-UHFFFAOYSA-N.- Applications : Design of covalent inhibitors targeting cysteine residues in proteins .
Q. What biological activities are hypothesized for derivatives of this compound, and how can they be validated?
- Potential applications :
- Antitumor activity : Sulfonamide derivatives of structurally related thiazoles show inhibition across 60 cancer cell lines (e.g., NCI-60 panel) .
- Antimicrobial screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values).
- Validation :
- In vitro assays : Measure IC₅₀ in kinase inhibition studies.
- SAR analysis : Compare with analogs like 2-methoxy-1,3-thiazole-5-sulfonyl fluoride for selectivity .
Contradictions and Resolutions
- Stability in acidic conditions : shows that methoxy-substituted triazines resist HCl/HBr, suggesting the methoxy group in this compound may confer similar acid stability. Use anhydrous conditions to prevent hydrolysis .
- Reactivity vs. Selectivity : While SnCl₄ enhances reaction rates (), competing side reactions (e.g., ring-opening) require careful stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
